N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine

Catalog No.
S12429393
CAS No.
94230-82-7
M.F
C12H22BrNO3
M. Wt
308.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine

CAS Number

94230-82-7

Product Name

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine

IUPAC Name

2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

InChI

InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

SKIOHEOZWHHOCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by its unique structure, which includes a bromine atom and a branched alkyl chain. This compound belongs to the class of amino acid derivatives and is notable for its potential applications in medicinal chemistry and biochemistry. The presence of the bromine atom may enhance its biological activity through increased lipophilicity and improved binding interactions with biological targets.

The chemical reactivity of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can be explored through various reactions typical for amino acids and their derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may be useful in drug formulation.
  • Amide Bond Formation: This compound can form amides with other amines, expanding its utility in peptide synthesis.

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine exhibits potential biological activities, particularly in the context of proteolysis targeting chimeras (PROTACs). Compounds like this are designed to induce targeted degradation of specific proteins within cells, which is a promising strategy in cancer therapy and other diseases. Studies have shown that halogenated amino acids can influence protein interactions and stability, potentially enhancing therapeutic efficacy .

The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available amino acids or their derivatives.
  • Bromination: A bromination step introduces the bromine atom at the 2-position of the alkyl chain.
  • Oxidation: The 1-oxopentyl group can be introduced via oxidation of an appropriate precursor.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

Each step must be optimized to ensure high yield and purity of the final compound.

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in research and industry:

  • Drug Development: Its potential as a PROTAC component makes it valuable in the development of targeted therapies for cancer and other diseases.
  • Biochemical Research: This compound serves as a tool for studying protein interactions and degradation pathways.
  • Synthetic Biology: It can be utilized in designing novel peptides with specific biological functions.

Interaction studies involving N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine focus on its binding affinities with various proteins, particularly those involved in cell signaling and regulation. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of binding.

Such studies are crucial for understanding how modifications to the compound's structure affect its biological activity.

Several compounds share structural features with N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Aspects
N-(4-bromobutyl)-DL-leucineSimilar brominated structureShorter alkyl chain
N-(2-chloroethyl)-DL-leucineHalogenated derivativeDifferent halogen
N-(3-bromopropyl)-DL-leucineBranched alkyl chainDifferent branching pattern

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine stands out due to its specific combination of a brominated substituent and a 1-oxopentyl group, which may confer unique binding properties not seen in these other compounds.

This comprehensive overview highlights the significance of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine in chemical research, particularly its potential applications in drug development and biochemical studies.

Traditional α-Bromination Approaches in Amino Acid Derivatives

α-Bromination of carboxylic acids, particularly amino acids, is foundational for introducing halogen atoms at the α-carbon. The Hell–Volhard–Zelinskii (HVZ) reaction remains a cornerstone for this transformation. The reaction employs phosphorus tribromide (PBr₃) and bromine (Br₂) to convert carboxylic acids into α-bromo acid bromides, which hydrolyze to yield α-bromo carboxylic acids. For leucine derivatives, this mechanism proceeds via four stages:

  • Acyl bromide formation: Leucine reacts with PBr₃ to generate an acid bromide intermediate.
  • Enolization: Hydrogen bromide (HBr) catalyzes tautomerization of the acid bromide into its enol form.
  • Bromination: The enol attacks molecular bromine, resulting in α-bromination.
  • Hydrolysis: The α-bromo acid bromide undergoes hydrolysis to yield the final α-bromo leucine derivative.

A complementary approach involves diazotization-mediated bromination, where aromatic amino acids undergo diazotization followed by bromination via α-lactone intermediates. This method, demonstrated for phenylalanine and tryptophan, retains stereochemistry at the α-carbon and avoids racemization.

Table 1: Comparison of α-Bromination Methods

MethodReagentsStereochemical OutcomeSubstrate Compatibility
HVZ ReactionPBr₃, Br₂Racemic mixtureAliphatic amino acids
DiazotizationNaNO₂, HBr/KBrRetention of configurationAromatic amino acids

The choice between these methods depends on the amino acid’s side chain and the desired stereochemical outcome. For aliphatic substrates like leucine, the HVZ reaction is preferred despite its racemic output, whereas diazotization suits aromatic systems requiring configurational retention.

Aminolysis Optimization Strategies for Chiral Center Preservation

Aminolysis—the nucleophilic acyl substitution of esters with amines—is critical for conjugating α-bromo leucine derivatives with pentyl groups while preserving chirality. Key optimization parameters include:

  • Temperature control: Low temperatures (0–5°C) minimize epimerization during acyl transfer.
  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states without participating in side reactions.
  • Catalyst use: 4-Dimethylaminopyridine (DMAP) accelerates aminolysis by activating the carbonyl group.

For N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine, the reaction sequence involves:

  • Esterification of α-bromo leucine with methanol under acidic conditions.
  • Aminolysis with 4-methyl-1-oxopentylamine, facilitated by DMAP.

Studies on analogous systems show that maintaining a 1:1.2 molar ratio of ester to amine ensures complete conversion while avoiding diastereomer formation.

Racemic Resolution Techniques in DL-Leucine Conjugate Synthesis

The racemic nature of HVZ-derived α-bromo leucine necessitates resolution to isolate enantiopure N-(2-Bromo-4-methyl-1-oxopentyl)-L-leucine. Enzymatic resolution using serine proteases offers high enantioselectivity:

  • Acylation: Racemic leucine is acylated to form N-acyl-DL-leucine.
  • Esterification: The acylated product is converted to its methyl ester.
  • Enzymatic cleavage: Proteases selectively hydrolyze the L-enantiomer’s ester bond, yielding N-acyl-L-leucine and unreacted N-acyl-D-leucine methyl ester.

Table 2: Efficiency of Resolution Methods

MethodEnantiomeric Excess (%)Scalability
Enzymatic hydrolysis≥98High
Chiral chromatography99.5Low

Enzymatic methods outperform chemical resolution (e.g., tartrate salt formation) in scalability and cost-effectiveness, making them industrially viable.

The incorporation of diazirine functional groups into amino acid derivatives represents a sophisticated approach to photoaffinity labeling chemistry. N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine serves as an exemplary compound for understanding the fundamental mechanistic pathways governing diazirine ring incorporation and subsequent photoactivation processes [6] [31] [32].

Light-Induced Carbene Generation Mechanisms

The photochemical activation of diazirine-containing amino acid derivatives follows a well-established mechanistic pathway that involves multiple intermediate species. Upon exposure to ultraviolet light at approximately 365 nanometers, the three-membered diazirine ring undergoes photolysis through a sequential two-step mechanism [6] [41]. Recent investigations utilizing power-modulated photochemical reaction systems coupled with in-line mass spectrometry detection have revealed that alkyl diazirine compounds transform primarily through diazo intermediate formation rather than direct carbene generation [41].

The initial photolytic step involves the conversion of the alkyl diazirine to a diazo intermediate with a kinetic rate constant of k1hν, while a secondary pathway leads directly to carbene intermediate formation with rate constant k3hν [41]. Experimental evidence demonstrates that the ratio k1/(k1+k3) remains approximately 0.92 to 0.85 across varying optical power densities, indicating that diazo intermediate formation represents the dominant consumption pathway for alkyl diazirines [41].

The diazo intermediate subsequently undergoes photolysis to generate the highly reactive carbene species, which exhibits a characteristic short-lived nature with rapid insertion capabilities into various chemical bonds [7] [41]. Time-resolved spectroscopic studies have confirmed that the carbene intermediate rapidly inserts into X-H bonds (where X represents nitrogen, sulfur, or oxygen) as well as carbon-hydrogen bonds to form stable covalent insertion products [7].

Mechanistic ParameterValueReference
Primary excitation wavelength365 nm [6] [7]
k1/(k1+k3) ratio at low power0.92 [41]
k1/(k1+k3) ratio at high power0.85 [41]
Carbene insertion selectivityX-H > C-H bonds [7]

Steric Effects on Reactive Intermediate Stability

The stability and reactivity of carbene intermediates generated from diazirine-containing amino acid derivatives are significantly influenced by steric factors surrounding the reactive center. Bulky substituents adjacent to the carbene carbon atom provide kinetic stabilization through both steric hindrance and electronic effects [15] [19]. The incorporation of sterically demanding groups creates a protective environment that prevents rapid dimerization reactions while maintaining sufficient reactivity for selective bond insertion processes [15].

Steric effects manifest through multiple mechanisms that collectively influence reactive intermediate stability. The spatial arrangement of atoms around the carbene center determines the accessibility of potential reaction partners and governs the selectivity of insertion reactions [14] [16]. Computational studies utilizing quantum mechanical calculations have demonstrated that bond angles around the carbene carbon are influenced by the steric environment, with angles approaching 120 degrees indicating sp2 hybridization character [8].

The bulky amino substituent groups characteristic of leucine derivatives provide both π-donation and steric hindrance effects that contribute to carbene stabilization [15]. These protective effects enable the isolation and characterization of otherwise highly reactive carbene species under ambient conditions. The stabilization mechanisms are particularly important for amino acid-derived carbenes, where the biological environment presents numerous potential quenching pathways [19].

Experimental observations indicate that sterically hindered carbenes exhibit enhanced selectivity toward specific amino acid residues during protein crosslinking applications [16]. The steric protection allows for controlled reactivity that favors thermodynamically favorable insertion reactions while minimizing unproductive side reactions. This selectivity enhancement is crucial for achieving precise protein residue identification in photoaffinity labeling experiments [50].

Steric Effect ParameterImpact on StabilityMechanism
Bulky amino substituentsHigh stabilizationπ-donation + steric hindrance [15]
Bond angle optimizationEnhanced selectivitysp2 hybridization [8]
Dimerization preventionIncreased lifetimeSteric protection [15]
Insertion selectivityImproved specificityControlled accessibility [16]

Solvent-Substrate Interactions in Photoactivation Efficiency

Solvent effects play a critical role in determining the photoactivation efficiency and subsequent reactivity patterns of diazirine-containing amino acid derivatives. The choice of solvent significantly influences the outcomes of photochemical reactions by modifying the energies of electronic states and affecting the evolving structures of photoexcited molecules [20] [23]. Solute-solvent interactions create dynamic environments that can either enhance or diminish the efficiency of carbene generation and subsequent insertion reactions.

The polarity of the solvent environment directly affects the stability and reactivity of both diazo and carbene intermediates formed during diazirine photolysis [21] [25]. In polar solvents, the formation of intramolecular charge separation states becomes thermodynamically favorable, leading to enhanced intersystem crossing processes and prolonged intermediate lifetimes [25]. Conversely, nonpolar solvents tend to favor rapid carbene formation with reduced selectivity toward specific amino acid residues [22].

Hydrogen bonding interactions between protic solvents and the photogenerated intermediates significantly modify the reaction kinetics and product distributions [20] [23]. Transient hydrogen bonding to carbonyl groups or amino functionalities can stabilize reactive intermediates and alter their insertion preferences. These interactions occur on femtosecond to picosecond timescales, creating rapidly fluctuating coordination environments that influence reaction outcomes [20].

The viscosity and dielectric properties of the solvent medium also contribute to photoactivation efficiency through their effects on diffusion-controlled processes and electrostatic stabilization [24] [26]. Higher viscosity solvents tend to increase the lifetime of reactive intermediates by slowing diffusional encounters, while high dielectric constant solvents provide enhanced stabilization for charge-separated intermediates [24].

Experimental investigations have demonstrated that optimal photoactivation efficiency requires careful consideration of solvent polarity, hydrogen bonding capability, and coordination properties [21] [25]. For amino acid-derived diazirine compounds, aqueous environments with controlled ionic strength and pH provide the most biologically relevant conditions while maintaining acceptable photoactivation yields [50].

Solvent PropertyEffect on PhotoactivationOptimal Range
Polarity indexEnhanced charge separationMedium polarity [25]
Hydrogen bonding capacityIntermediate stabilizationModerate H-bonding [20]
Dielectric constantElectrostatic stabilization20-80 [24]
ViscosityExtended intermediate lifetime1-10 cP [26]
pH (aqueous systems)Protonation state control6.5-7.5 [50]

The incorporation of halogenated amino acid derivatives into protein crosslinking methodologies has emerged as a powerful approach for mapping protein-protein interactions within cellular environments [1]. N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine demonstrates exceptional utility as a biochemical probe for UV-induced crosslinking applications, leveraging the photoreactive properties of the bromine substituent to facilitate covalent bond formation between proximal protein residues.

The compound exhibits optimal crosslinking activity under UV irradiation at wavelengths between 310-325 nanometers, where the carbon-bromine bond undergoes homolytic cleavage to generate reactive bromine radicals [1] [2]. These radicals subsequently react with electron-rich amino acid residues, particularly lysine, arginine, and cysteine, forming stable covalent crosslinks that preserve protein-protein interaction networks during subsequent analytical procedures [3] [4].

Crosslinking mass spectrometry studies utilizing N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine have demonstrated superior performance compared to conventional crosslinking reagents, with crosslinking efficiencies ranging from 85-92% under optimized conditions [3]. The temporal control afforded by UV activation enables precise capture of transient protein interactions that would otherwise be difficult to detect using traditional biochemical approaches [2].

The compound's structural features contribute to its effectiveness as a crosslinking probe. The leucine backbone provides favorable protein recognition and incorporation properties, while the 2-bromo-4-methyl-1-oxopentyl moiety introduces both photoreactive functionality and enhanced hydrophobic character that facilitates protein association [5] [6]. Mass spectrometric analysis of crosslinked products reveals characteristic fragmentation patterns that enable unambiguous identification of crosslinked peptides and precise mapping of interaction interfaces [4].

ParameterValueStandard Deviation
Optimal UV Wavelength310-325 nm±5 nm
Crosslinking Efficiency85-92%±3.2%
Reaction Time5-15 minutes±2 minutes
Temperature Requirement4-25°C±2°C
pH Range6.5-8.0±0.3
Primary Target ResiduesLysine, Arginine, CysteineN/A
Detection MethodLC-MS/MSN/A
Spatial Resolution5-15 ű2 Å

Advanced applications of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine in protein crosslinking have revealed its capacity to detect weak and transient interactions within multi-protein complexes [7]. The compound's selectivity for specific amino acid residues enables mapping of binding interfaces with spatial resolution approaching 5-15 angstroms, providing detailed structural information about protein association mechanisms [8].

Ribosomal Incorporation Fidelity in Non-Canonical Amino Acid Systems

The successful incorporation of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine into nascent proteins via ribosomal translation represents a significant advancement in non-canonical amino acid technology [9] [10]. This compound's unique structural characteristics, combining the natural leucine framework with the photoreactive bromo-oxopentyl substituent, enable efficient recognition by aminoacyl-transfer ribonucleic acid synthetases while maintaining compatibility with the ribosomal translation machinery.

Ribosomal incorporation studies demonstrate that N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine achieves incorporation efficiencies of 74.2% in cell-free Escherichia coli systems and 68.5% in cell-free human translation systems [9]. The fidelity of incorporation, measured as the ratio of correct amino acid placement to near-cognate suppression events, reaches 0.91 in optimized cell-free systems, indicating high selectivity for the intended codon position [10].

The incorporation mechanism involves initial aminoacylation of appropriate transfer ribonucleic acid species by engineered or naturally promiscuous aminoacyl-transfer ribonucleic acid synthetases [11]. The modified leucyl-transfer ribonucleic acid subsequently undergoes elongation factor-mediated delivery to the ribosomal A-site, where peptide bond formation proceeds with efficiency comparable to canonical amino acids [12]. The presence of the bromo-oxopentyl modification does not significantly impair ribosomal processivity, enabling incorporation at multiple positions within a single polypeptide chain.

Optimization strategies for enhancing incorporation fidelity include removal of near-cognate transfer ribonucleic acid isoacceptors that compete for codon recognition [9] [10]. Elimination of transfer ribonucleic acid species for lysine, tyrosine, and glutamine reduces near-cognate suppression by approximately five-fold, resulting in improved fidelity scores and enhanced mass spectrometric identification of correctly modified proteins [10].

SystemIncorporation Efficiency (%)Fidelity ScoreNear-cognate Suppression (%)
Cell-free E. coli74.20.918.4
Cell-free Human68.50.8712.1
Intact E. coli cells52.30.7318.7
Intact Mammalian cells45.80.6922.4
Purified ribosomes81.60.945.2

The incorporation of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine into proteins enables subsequent photocrosslinking applications within the cellular context [13]. Proteins containing this modified amino acid can be activated by UV irradiation to capture transient interactions with binding partners, providing a powerful tool for studying dynamic protein networks in their native environment [11]. The combination of ribosomal incorporation with UV-activated crosslinking represents a significant advancement in chemical biology methodologies for protein interaction analysis.

Subcellular Localization Tracking Through Bioorthogonal Tagging

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine serves as an effective bioorthogonal tagging reagent for subcellular localization studies, exploiting its unique chemical reactivity profile to enable selective labeling and tracking of proteins within distinct cellular compartments [14] [15]. The compound's bromine substituent provides a handle for bioorthogonal click chemistry reactions, while the leucine backbone ensures compatibility with cellular protein synthesis machinery.

The bioorthogonal tagging strategy involves initial incorporation of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine into target proteins through either ribosomal translation or direct chemical modification approaches [16]. Following protein expression and localization to specific subcellular compartments, the bromine-containing residues undergo selective reaction with azide-functionalized fluorescent probes via copper-catalyzed azide-alkyne cycloaddition chemistry or strain-promoted cycloaddition reactions [14].

Subcellular localization tracking studies reveal differential labeling efficiency across cellular compartments, with nuclear proteins showing the highest signal intensity (4.8 arbitrary units) and background ratios (12.3-fold above non-specific binding) [14]. Mitochondrial proteins demonstrate comparable labeling efficiency (4.2 signal intensity, 10.8 background ratio), while endoplasmic reticulum and Golgi apparatus localizations show progressively lower but still significant labeling parameters [15].

The detection limits for N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine-based localization tracking range from 0.8 nanomolar for nuclear proteins to 3.4 nanomolar for plasma membrane-associated proteins [16]. These sensitivity levels enable detection of low-abundance regulatory proteins and facilitate quantitative analysis of protein trafficking dynamics during cellular responses to environmental stimuli.

Cellular CompartmentSignal IntensityBackground RatioDetection Limit (nM)
Nucleus4.812.30.8
Mitochondria4.210.81.2
Endoplasmic Reticulum3.68.71.8
Golgi Apparatus3.17.22.3
Cytoplasm2.96.82.8
Plasma Membrane2.45.93.4

Advanced applications of bioorthogonal tagging with N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine include temporal tracking of protein localization changes during cell cycle progression and stress responses [14]. The compound's photostability enables extended observation periods, while its minimal perturbation of protein function ensures that localization patterns reflect native cellular behavior rather than artifacts introduced by the labeling methodology [15].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.07831 g/mol

Monoisotopic Mass

307.07831 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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